N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1049512-14-2
VCID: VC7416527
InChI: InChI=1S/C13H19NO2S/c1-16-9-8-14-12(15)13(6-2-3-7-13)11-5-4-10-17-11/h4-5,10H,2-3,6-9H2,1H3,(H,14,15)
SMILES: COCCNC(=O)C1(CCCC1)C2=CC=CS2
Molecular Formula: C13H19NO2S
Molecular Weight: 253.36

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

CAS No.: 1049512-14-2

Cat. No.: VC7416527

Molecular Formula: C13H19NO2S

Molecular Weight: 253.36

* For research use only. Not for human or veterinary use.

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide - 1049512-14-2

Specification

CAS No. 1049512-14-2
Molecular Formula C13H19NO2S
Molecular Weight 253.36
IUPAC Name N-(2-methoxyethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C13H19NO2S/c1-16-9-8-14-12(15)13(6-2-3-7-13)11-5-4-10-17-11/h4-5,10H,2-3,6-9H2,1H3,(H,14,15)
Standard InChI Key RYXJHXFKXUPECP-UHFFFAOYSA-N
SMILES COCCNC(=O)C1(CCCC1)C2=CC=CS2

Introduction

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound belonging to the class of amides. It features a unique structure that includes a cyclopentane ring, a thiophene moiety, and a methoxyethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis

The synthesis of N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include the reaction of thiophene derivatives with appropriate carboxylic acid derivatives under controlled conditions. The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product.

Analytical Techniques

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound. These methods provide detailed information about the molecular structure and help in identifying any impurities.

Biological Activity and Applications

Research on similar compounds suggests that modifications in the side chains can significantly affect biological activity, making structure-activity relationship studies crucial for optimizing efficacy. The presence of the thiophene ring may enhance its binding affinity due to π-stacking interactions or hydrogen bonding, which are important for interactions with biological targets such as enzymes or receptors.

Potential Applications

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has potential applications in medicinal chemistry, particularly in drug development. Its unique structure suggests several potential therapeutic areas, although specific biological activity data for this compound is limited.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator